molecular formula C8H2Cl2F3NO B1435366 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile CAS No. 1822673-40-4

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1435366
M. Wt: 256.01 g/mol
InChI Key: RIUBVSNOURTMSQ-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(trifluoromethoxy)aniline” is a nitrogen compound useful in organic synthesis . It has a linear formula of Cl2C6H2(OCF3)NH2 .


Synthesis Analysis

This compound is used as a laboratory chemical and is advised against food, drug, pesticide, or biocidal product use . It is also used as an intermediate in the synthesis of fluvoxamine .


Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-4-(trifluoromethoxy)aniline” is C7H4Cl2F3NO . The average mass is 246.014 Da and the monoisotopic mass is 244.962204 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 226.7±35.0 °C at 760 mmHg . The melting point is 30-32 °C (lit.) . The exact mass is 244.962204 and the molecular weight is 246.014 .

Scientific Research Applications

  • Photochemical Reactions : Research has shown that irradiation of benzonitrile derivatives in certain solvents results in the formation of addition products. This study highlights the photochemical properties of benzonitrile compounds, which could be relevant for applications in organic synthesis and materials science (Foster et al., 1998).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of various benzonitrile derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in areas such as polymer science and material development (Huang Yi-xiang, 2006).

  • Electrolyte Additive in Batteries : 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in high voltage lithium ion batteries. This application demonstrates the potential of benzonitrile compounds in enhancing the performance of energy storage devices (Huang et al., 2014).

  • Phytotoxic Properties : Research on substituted benzonitriles, including 2,6-dichlorobenzonitrile, has shown phytotoxic properties. This is significant for the development of herbicides and understanding their environmental impact (Gentner & Danielson, 1970).

  • Soluble Aromatic Polyesters : Benzonitrile derivatives have been used in the synthesis of novel soluble aromatic polyesters. These materials have good thermal stability and solubility in common solvents, which could be beneficial for various industrial applications (Yu et al., 2009).

  • Microbial Degradation of Herbicides : Studies have been conducted on the microbial degradation of benzonitrile herbicides, which is crucial for understanding the environmental fate of these chemicals and developing strategies for bioremediation (Holtze et al., 2008).

  • Herbicidal Activity : Research has been done to establish a relationship between the structure of substituted benzonitriles and their herbicidal activity. This is important for the design of more effective and environmentally friendly herbicides (Koopman & Daams, 1965).

Safety And Hazards

The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUBVSNOURTMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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